JNJ-26146900

SARM Tissue Selectivity Bone Mineral Density

Sourcing well-characterized SARMs with validated tissue-selective pharmacology for preclinical prostate cancer and bone loss research presents supply chain challenges. JNJ-26146900 addresses this gap with a unique dual profile-pure AR antagonism in vitro translating to mixed tissue-specific agonism/antagonism in vivo. • Maintains tibial BMD (194 ± 20 vs 166 ± 26 mg/cm³ in ORX controls, P<0.05) while reducing prostate weight • Validated in Dunning rat and CWR22-LD1 xenograft prostate cancer models • ≥98% purity; ships with blue ice; custom synthesis available

Molecular Formula C15H15F3N2O3S
Molecular Weight 360.4 g/mol
CAS No. 868691-50-3
Cat. No. B1673006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-26146900
CAS868691-50-3
SynonymsJNJ-26146900;  JNJ 26146900;  JNJ26146900.
Molecular FormulaC15H15F3N2O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O
InChIInChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1
InChIKeyUJGGNFGSHPHGNE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-26146900: Verified Tissue-Selective SARM


JNJ-26146900 (CAS: 868691-50-3), chemically 2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile, is a nonsteroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson [1]. It exhibits a distinct functional profile, acting as a pure androgen receptor (AR) antagonist in vitro while demonstrating mixed, tissue-selective agonistic and antagonistic effects in vivo, specifically preserving lean body mass and bone mineral density while reducing prostate tissue weight in rat models [2].

AR signaling and tissue-selectivity studies
Pure AR antagonist in vitro, mixed tissue response in vivo
Bone/muscle anabolic vs. prostate anti-androgenic differentiation

Why JNJ-26146900 Cannot Be Substituted by Analogs


Substituting JNJ-26146900 with another SARM or AR antagonist without direct comparative data is scientifically unjustifiable. The pharmacological outcome of SARM therapy is highly dependent on the specific ligand's ability to induce unique conformational changes in the AR, leading to differential recruitment of co-regulators and divergent, tissue-specific gene expression profiles [1]. Consequently, even structurally related SARMs can exhibit profoundly different functional activities in vivo, impacting anabolic versus androgenic endpoints. For instance, while JNJ-26146900 demonstrates a specific balance of anti-androgenic effects in the prostate and agonistic effects on bone and muscle, other SARMs like Ostarine or Andarine possess significantly different potencies and tissue-selectivity ratios, rendering them unsuitable as generic replacements without re-validation . The quantitative evidence below substantiates the unique pharmacological signature of JNJ-26146900.

Functional profile mismatch: pure AR antagonist baseline in vitro differs from agonist SARMs (e.g., Ostarine, Andarine), potentially altering transcriptional outcomes.
Tissue-selectivity context: the specific bone-anabolic and prostate anti-androgenic balance observed in rat models may not transfer to other SARMs without revalidation.
Lack of direct comparative data: substitution without head-to-head in vivo evidence is not supported.

JNJ-26146900 vs. Key SARM and AR Antagonists


Anabolic and Anti-Androgenic Tissue Selectivity

JNJ-26146900 demonstrates a distinct tissue-selective pharmacological signature in vivo, differentiating it from both pure AR antagonists and other SARMs. In aged orchidectomized (ORX) rats, a model of hypogonadism and bone loss, JNJ-26146900 treatment at 30 mg/kg significantly attenuated the loss of tibial bone mineral density (BMD), maintaining BMD at 194 ± 20 mg/cm³ compared to a decline to 166 ± 26 mg/cm³ in untreated ORX controls (P<0.05). It also partially prevented the loss of lean body mass (LBM) [1]. This anabolic activity in bone and muscle contrasts with its anti-androgenic effect in the prostate, where it reduced ventral prostate weight with an oral ED50 of 20-30 mg/kg, an effect comparable to the pure AR antagonist bicalutamide. This simultaneous preservation of musculoskeletal tissue while suppressing androgenic tissues is a key differentiator from bicalutamide, which does not typically exhibit bone-anabolic effects, and from other SARMs like Ostarine and Andarine, which have different tissue-selectivity profiles and higher potency on AR binding .

Anabolic & anti-androgenic tissue selectivity
Head-to-head comparison
BMD maintained at 194 ± 20 vs. ORX control decline to 166 ± 26 mg/cm³
Supports bone endpoint context in orchidectomized rat model
30 mg/kg oral; aged Sprague-Dawley rats, 6 wk post-ORX
SARM Tissue Selectivity Bone Mineral Density Lean Body Mass

Pure AR Antagonism vs. Partial Agonists

In a cell-based functional assay, JNJ-26146900 acts as a pure androgen receptor antagonist, a property it shares with bicalutamide [1]. It binds to the rat AR with a Ki of 400 nM . This pure antagonist profile in vitro is a key differentiator from many other SARMs, which function as partial agonists or tissue-specific agonists in vitro. For example, Ostarine (MK-2866) and Andarine (GTx-007, S-4), while also classified as SARMs, are potent AR agonists with Ki values of 3.8 nM and 4 nM, respectively, and do not exhibit the same pure antagonist behavior in cell-based models . This functional difference in vitro suggests that JNJ-26146900 recruits a distinct set of transcriptional co-regulators compared to these agonist SARMs, which translates to its unique in vivo tissue-selectivity [2]. Selecting JNJ-26146900 is essential for studies requiring an AR modulator with a pure antagonist baseline in vitro.

In vitro functional profile vs. agonist SARMs
Cross-study comparable
Pure AR antagonist; Ki = 400 nM (rat AR) vs. Ostarine agonist Ki = 3.8 nM
Functional profile difference may affect pathway interpretation
Cell-based AR transactivation assay
Androgen Receptor Antagonist Binding Affinity Ki

Tumor Growth Inhibition Comparable to Bicalutamide

JNJ-26146900 exhibits significant anti-tumor activity in vivo. In the Dunning rat model of prostate cancer, it maximally inhibited tumor growth at a dose of 10 mg/kg. Furthermore, it significantly slowed tumor growth in a CWR22-LD1 mouse xenograft model of human prostate cancer [1]. Its oral potency in reducing prostate weight (ED50 of 20-30 mg/kg) is directly comparable to that of the clinically established AR antagonist, bicalutamide [2]. This provides a well-defined benchmark for anti-androgenic efficacy in oncological research. In contrast, while other SARMs like Enobosarm (Ostarine) have been explored in cancer cachexia, their direct anti-tumor activity in prostate cancer models is not the primary feature and often differs significantly from pure antagonists or mixed-profile SARMs like JNJ-26146900.

Tumor growth inhibition comparable to bicalutamide
Head-to-head comparison
ED50 20-30 mg/kg (prostate weight reduction) matched to bicalutamide
Supports anti-androgenic endpoint context in prostate models
Intact and Dunning tumor-bearing rats, oral dosing
Prostate Cancer Xenograft Tumor Growth Inhibition In Vivo

Validated Research Applications of JNJ-26146900


Molecular Mechanisms of SARM Tissue Selectivity

JNJ-26146900 is a premier research tool for dissecting the molecular basis of tissue-selective AR modulation. Its well-characterized in vivo profile—pure AR antagonism in vitro that translates to mixed, tissue-specific agonism/antagonism in vivo—makes it an ideal probe. Researchers can use JNJ-26146900 in comparative gene expression and co-regulator recruitment assays (e.g., ChIP-seq, RNA-seq) in prostate, bone, and muscle tissues to identify the specific transcriptional programs and AR interactomes responsible for its unique anabolic and anti-androgenic effects. These studies are essential for advancing the fundamental understanding of SARM pharmacology [1].

Cancer Cachexia and Osteoporosis Preclinical Studies

Given its dual ability to reduce prostate tumor burden while simultaneously preventing the loss of bone mineral density and lean body mass, JNJ-26146900 is uniquely suited for preclinical models of cancer cachexia and osteoporosis associated with androgen deprivation therapy. The compound has been validated in aged orchidectomized rats, a standard model for hypogonadism-induced bone loss, where it significantly maintained tibial BMD (194 ± 20 mg/cm³ vs. 166 ± 26 mg/cm³ in ORX controls, P<0.05) [2]. Its use in this context provides a disease-relevant, mechanistic bridge between oncology and musculoskeletal research.

In Vivo Comparator for AR-Targeting Prostate Cancer Agents

JNJ-26146900 serves as an excellent in vivo benchmark or comparator compound for evaluating novel AR antagonists, SARMs, or proteolysis-targeting chimeras (PROTACs). Its well-defined efficacy in the Dunning rat and CWR22-LD1 xenograft models of prostate cancer provides a reliable reference point for tumor growth inhibition [3]. Furthermore, its unique bone-sparing effect offers an additional, nuanced parameter for comparison that is not available with traditional AR antagonists like bicalutamide, allowing for more sophisticated preclinical differentiation of new chemical entities.

Application
Selection Property
Validation Focus
Molecular mechanisms of SARM tissue selectivity
AR transcriptional program profiling
Co-regulator recruitment and gene expression endpoints
Cancer cachexia & osteoporosis preclinical studies
Dual bone/muscle anabolic and anti-androgenic profile
BMD and lean body mass endpoints in ORX models
In vivo comparator for AR-targeting prostate cancer agents
Benchmark anti-androgenic efficacy and bone-sparing effect
Tumor growth inhibition and bone endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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